molecular formula C9H18N2O B11786052 N-Methyl-2-(piperidin-2-yl)propanamide

N-Methyl-2-(piperidin-2-yl)propanamide

Cat. No.: B11786052
M. Wt: 170.25 g/mol
InChI Key: SHJGXZUOGADFJM-UHFFFAOYSA-N
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Description

N-Methyl-2-(piperidin-2-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(piperidin-2-yl)propanamide typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 2-piperidone with methylamine, followed by acylation with propanoyl chloride . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and anhydrous conditions for the acylation step to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(piperidin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-Methyl-2-(piperidin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₈N₂O and features a piperidine ring, which is known for contributing to various biological activities. The compound's structure allows it to interact with multiple biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activities by binding to active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Analgesic Effects : Studies suggest that this compound may have pain-relieving properties, potentially through its interaction with pain-related pathways.
  • Anti-inflammatory Properties : Its ability to modulate inflammatory responses has been noted in various experimental models.
  • Antimicrobial Activity : Preliminary findings indicate that derivatives of this compound may possess antibacterial and antifungal properties.

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AnalgesicExhibits potential pain-relief mechanisms
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialActive against Gram-positive and Gram-negative bacteria

1. Analgesic Study

A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

2. Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated notable activity against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties.

Research Findings

Recent research highlights the importance of structural modifications on the biological activity of piperidine derivatives. For instance, variations in substituents on the piperidine ring can significantly enhance or diminish antimicrobial efficacy:

  • Compounds with electron-donating groups showed increased antibacterial activity.
  • Structural modifications led to varying degrees of inhibition against specific pathogens, emphasizing structure–activity relationships (SAR).

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-methyl-2-piperidin-2-ylpropanamide

InChI

InChI=1S/C9H18N2O/c1-7(9(12)10-2)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,10,12)

InChI Key

SHJGXZUOGADFJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1)C(=O)NC

Origin of Product

United States

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